molecular formula C20H21N3O2 B7694268 N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide

N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide

Cat. No. B7694268
M. Wt: 335.4 g/mol
InChI Key: ZGDJMPFQGVQNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities. The purpose of

Mechanism of Action

The mechanism of action of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is not yet fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways in the human body, including the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can reduce tumor growth in animal models and improve the symptoms of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways in the human body. Another direction is to explore the potential of this compound as a drug candidate for the treatment of various diseases. Additionally, research could focus on the development of new materials and fluorescent probes based on N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.

Synthesis Methods

The synthesis of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the reaction of p-tolyl hydrazine with 4-bromoacetophenone to form 3-(p-tolyl)-1,2,4-oxadiazole-5-carbaldehyde. The resulting compound is then reacted with N-(4-aminophenyl)pivalamide to yield the final product. This synthesis method has been optimized to produce high yields of pure N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.

Scientific Research Applications

N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been studied for its mechanism of action and its effects on the human body. In material science, this compound has been investigated for its potential as a fluorescent probe and as a building block for the synthesis of new materials.

properties

IUPAC Name

2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-5-7-14(8-6-13)17-22-18(25-23-17)15-9-11-16(12-10-15)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDJMPFQGVQNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

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